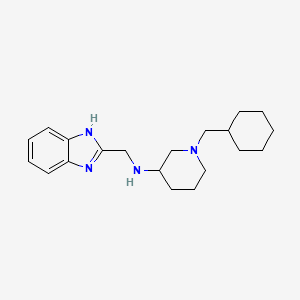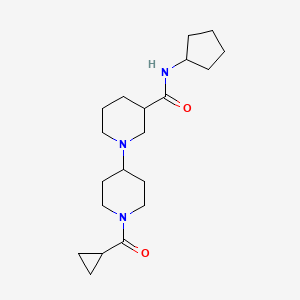![molecular formula C21H22N4O3 B6084644 1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B6084644.png)
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 3-(furan-2-yl)propanoyl chloride with appropriate reagents . The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones .
The final step involves the coupling of the furan and pyrazole intermediates with pyrrolidine-2-carboxamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted pyrazole derivatives .
Scientific Research Applications
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide: shares similarities with other compounds containing furan, pyrazole, and pyrrolidine rings.
Furan derivatives: Known for their antimicrobial and anti-inflammatory properties.
Pyrazole derivatives: Investigated for their anticancer and anti-inflammatory activities.
Pyrrolidine derivatives: Explored for their potential as therapeutic agents in various diseases.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[3-(furan-2-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(10-9-18-7-3-14-28-18)24-12-2-8-19(24)21(27)23-16-5-1-6-17(15-16)25-13-4-11-22-25/h1,3-7,11,13-15,19H,2,8-10,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBQILBRHFIEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CO2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(1-phenylethyl)-2-{[(2,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B6084565.png)
![N-({1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084566.png)
![4-(2-fluorophenoxy)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6084578.png)
![[3-[(2,4-Difluorophenyl)methyl]-1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6084584.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)

![1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine](/img/structure/B6084616.png)
![N-(2-phenylethyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![Ethyl (5Z)-2-[(4-chlorophenyl)amino]-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6084628.png)
![4-(2-fluorobenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6084640.png)
![ethyl 3-benzyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6084648.png)
![3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084653.png)
